molecular formula C15H12FN3S B12387843 Antiviral agent 25

Antiviral agent 25

Cat. No.: B12387843
M. Wt: 285.3 g/mol
InChI Key: YBCTXELRRVXUMP-UHFFFAOYSA-N
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Description

Antiviral agent 25 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of various viral infections. This compound is particularly effective against enveloped viruses, which include many of the most clinically significant pathogens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 25 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and automated purification processes. The industrial synthesis also focuses on minimizing waste and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Antiviral agent 25 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

Antiviral agent 25 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of antiviral activity and the development of new antiviral agents.

    Biology: Employed in research on viral replication and the interaction between viruses and host cells.

    Medicine: Investigated for its potential use in the treatment of viral infections, including those caused by influenza, herpes, and coronaviruses.

    Industry: Utilized in the development of antiviral coatings and materials for use in healthcare settings and public spaces.

Mechanism of Action

The mechanism of action of Antiviral agent 25 involves the inhibition of viral replication by targeting specific viral enzymes or proteins. This compound binds to the active site of these enzymes, preventing them from catalyzing essential steps in the viral life cycle. The molecular targets and pathways involved include:

    Viral Polymerases: Enzymes responsible for the replication of viral genetic material.

    Proteases: Enzymes that cleave viral polyproteins into functional units.

    Entry Inhibitors: Compounds that prevent the virus from entering host cells by blocking receptor binding or fusion.

Comparison with Similar Compounds

Antiviral agent 25 is unique in its broad-spectrum activity and high potency against a wide range of viruses. Similar compounds include:

    Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.

    Favipiravir: Another nucleoside analog that targets viral RNA polymerase.

    Oseltamivir: An inhibitor of the influenza virus neuraminidase enzyme.

Compared to these compounds, this compound has shown superior efficacy in preclinical studies and a lower propensity for resistance development. This makes it a valuable addition to the arsenal of antiviral agents available for combating viral infections.

Properties

Molecular Formula

C15H12FN3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine

InChI

InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

YBCTXELRRVXUMP-UHFFFAOYSA-N

Canonical SMILES

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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